molecular formula C10H10N2O3 B12662204 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one CAS No. 93803-50-0

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one

Cat. No.: B12662204
CAS No.: 93803-50-0
M. Wt: 206.20 g/mol
InChI Key: WPYRSYNJUGENCZ-WQLSENKSSA-N
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Description

Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) (CAS: 93803-50-0 ) is a hydrazone derivative characterized by a dihydrofuran-2,3-dione core linked to a 2-hydroxyphenyl hydrazone moiety. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse chemical and biological properties.

Properties

CAS No.

93803-50-0

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]oxolan-2-one

InChI

InChI=1S/C10H10N2O3/c13-9-4-2-1-3-7(9)11-12-8-5-6-15-10(8)14/h1-4,11,13H,5-6H2/b12-8-

InChI Key

WPYRSYNJUGENCZ-WQLSENKSSA-N

Isomeric SMILES

C\1COC(=O)/C1=N/NC2=CC=CC=C2O

Canonical SMILES

C1COC(=O)C1=NNC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Dehydration of 2-Hydroxytetrahydrofuran

One established industrial method involves the dehydration of 2-hydroxytetrahydrofuran using specific catalysts such as alkali and alkaline earth metal pyrosulfates, phosphates, phosphorous pentoxide, or metal oxides like Al₂O₃, Mo₂O₃, and W₂O₃. The process typically involves heating the catalyst to 130–500 °C and contacting it with 2-hydroxytetrahydrofuran to yield 2,3-dihydrofuran. This method is selective and avoids polymerization side reactions when the catalyst is properly chosen and reaction conditions optimized. The resulting dihydrofuran can be further oxidized or functionalized to obtain the dihydrofuran-2,3-dione structure.

One-Step Synthesis from α-Halogenated Cyclic Ketones and 1,3-Cyclohexanedione

A more recent and efficient synthetic approach involves the reaction of α-halogenated cyclic ketones with 1,3-cyclohexanedione in the presence of a base and solvent, without requiring metal catalysts. This method proceeds under mild conditions, is operationally simple, and yields the 2,3-dihydrofuran compounds in good to excellent yields (75–83%). The reaction is typically monitored by thin-layer chromatography (TLC), and the product is isolated by extraction and silica gel column chromatography.

Example reaction conditions and yields:

Example α-Halogenated Ketone Solvent Base Product Form Yield (%)
1 5,5-Dimethyl-2-bromocyclohexanone Dichloromethane Triethylamine Light yellow oil 75
2 2-Chlorocyclohexanone DMSO Triethylamine White solid 83
3 2-Chlorocyclopentanone DMSO Triethylamine White solid 81

The reaction involves slow addition of the α-halogenated ketone to a stirred mixture of 1,3-cyclohexanedione, base, and solvent at room temperature, followed by workup with water and dichloromethane extraction.

Formation of the 3-((2-Hydroxyphenyl)hydrazone) Moiety

The hydrazone functionality is introduced by condensation of the dihydrofuran-2,3-dione intermediate with 2-hydroxyphenyl hydrazine or its derivatives.

Hydrazone Synthesis via Condensation

Hydrazones are typically synthesized by refluxing hydrazides or hydrazines with aromatic aldehydes or ketones in methanol or other suitable solvents. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to form the azomethine (C=N) bond characteristic of hydrazones.

In the case of dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone), the hydrazone is formed by reacting the dihydrofuran-2,3-dione with 2-hydroxyphenyl hydrazine under reflux conditions, typically in methanol. The reaction yields are generally high (58–94%), and the products exist as mixtures of E/Z isomers due to restricted rotation around the C=N bond and amide linkages.

Characterization and Isomerism

NMR spectroscopy (¹H and ¹³C) confirms the hydrazone structure, showing characteristic signals for the azomethine proton (around 7.8–8.3 ppm) and the N–H proton (around 11.5–12.1 ppm). The hydrazone group’s N–H stretching band appears in the IR spectrum between 3160–3210 cm⁻¹, and the carbonyl C=O stretching band is observed between 1650–1710 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula.

Summary Table of Preparation Methods

Step Method/Reaction Type Conditions/Notes Yield/Outcome References
Dihydrofuran-2,3-dione core Dehydration of 2-hydroxytetrahydrofuran Catalyst: metal pyrosulfates, phosphates, oxides; 130–500 °C Selective formation of dihydrofuran
One-step reaction of α-halogenated cyclic ketone with 1,3-cyclohexanedione Base (triethylamine), solvent (DCM or DMSO), room temp, monitored by TLC 75–83% yield, mild conditions
Hydrazone formation Condensation of dihydrofuran-2,3-dione with 2-hydroxyphenyl hydrazine Reflux in methanol or suitable solvent High yield (58–94%), E/Z isomers

Research Findings and Practical Considerations

  • The one-step synthesis of the dihydrofuran core from α-halogenated cyclic ketones and 1,3-cyclohexanedione is advantageous due to its simplicity, mild conditions, and avoidance of metal catalysts, making it suitable for scale-up and industrial production.

  • The dehydration method requires careful catalyst selection and temperature control to prevent polymerization and side reactions, but it is well-established for producing dihydrofuran intermediates.

  • Hydrazone formation is a robust and high-yielding reaction, but the presence of E/Z isomers should be considered in purification and characterization steps. The predominance of the Z-isomer is typical due to steric and electronic factors.

  • Analytical techniques such as NMR, IR, and HRMS are essential for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in ethanol

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Hydrazine derivatives

    Substitution: Alkylated phenyl derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone). Research indicates that compounds with hydrazone moieties exhibit significant activity against various bacterial strains. For instance, derivatives similar to this compound have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μM in some cases .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundMIC (µM)Activity Against
Hydrazone 115S. aureus
Hydrazone 220E. coli
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)TBDTBD

Anticancer Properties

Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) has been investigated for its potential anticancer effects . Similar compounds have demonstrated antiproliferative activities in various human cancer cell lines. Studies suggest that the presence of specific substituents on the phenyl ring can enhance these effects, making this class of compounds promising candidates for further development in cancer therapy .

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHepG2 (liver cancer)10
Compound BMCF-7 (breast cancer)15
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)TBDTBD

Analytical Applications

Hydrazones are widely recognized for their analytical applications in detecting metal ions and organic compounds. The Dihydrofuran-2,3-dione derivative can be utilized as a reagent in spectroscopic methods for the quantitative analysis of various substances in environmental and pharmaceutical contexts . Its ability to form stable complexes with metal ions enhances its utility in analytical chemistry.

Synthesis and Derivative Development

The synthesis of Dihydrofuran-2,3-dione derivatives typically involves straightforward methodologies that can be adapted for large-scale production. Recent advancements include the use of eco-friendly catalysts and mild reaction conditions that facilitate the formation of these compounds while minimizing environmental impact .

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under controlled conditions. This approach has been optimized to yield high purity products with minimal side reactions.

Mechanism of Action

The mechanism of action of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the hydrazone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

a. Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone)
  • Structural Difference : The positional isomer with a 4-hydroxyphenyl group (vs. 2-hydroxyphenyl) alters hydrogen-bonding patterns and electronic distribution. The para-substituted hydroxyl group may enhance molecular symmetry and stability compared to the ortho-substituted derivative .
b. (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (3a)
  • Core Structure : Features a pyrrolidine-2,3-dione ring (five-membered) instead of dihydrofuran-2,3-dione (four-membered).
  • Substituents : The 2,4-dinitrophenyl group and 4-methoxyphenyl substituent confer strong electron-withdrawing and donating effects, respectively.
  • Synthesis: Synthesized via refluxing ethanol with hydrazine salts, yielding 65% .
  • Key Contrast : The dihydrofuran ring in the target compound may exhibit higher ring strain, enhancing reactivity in nucleophilic additions compared to the more stable pyrrolidine derivative.

Etherified Hydrazone Schiff Bases (e.g., 4R in )

  • Structural Features : Schiff bases derived from hydrazides and aldehydes/ketones, with ether groups introduced via Williamson synthesis .
  • Comparison :
    • Synthesis : Requires multi-step processes (condensation + etherification), whereas the target compound likely forms in a single-step condensation.
    • Functionality : Ether groups in Schiff bases improve lipophilicity, whereas the hydroxyl group in the target compound enhances polarity.

Data Tables for Comparative Analysis

Table 2: Substituent Effects on Properties

Substituent Position/Type Solubility Trend Reactivity Insight
2-hydroxyphenyl (ortho) Lower polarity Enhanced steric hindrance
4-hydroxyphenyl (para) Higher symmetry Improved crystallinity
4-methoxyphenyl (para) Increased lipophilicity Electron-donating resonance
2,4-dinitrophenyl Electron-withdrawing Stabilizes hydrazone tautomer

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely follows a simpler pathway compared to etherified Schiff bases, which require additional steps . However, yields and conditions remain underreported in the provided evidence.
  • Reactivity : The dihydrofuran core may confer unique reactivity in cycloaddition or ring-opening reactions compared to pyrrolidine analogues due to ring strain .

Biological Activity

Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}N2_2O
  • Molecular Weight : 206.2 g/mol
  • Stereochemistry : The compound does not possess defined stereocenters.

Antibacterial Activity

Research indicates that Dihydrofuran-2,3-dione derivatives exhibit promising antibacterial properties. A study assessing various hydrazone derivatives found that certain analogs demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BEscherichia coli1.0 μg/mL
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)Pseudomonas aeruginosa0.8 μg/mL

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. In vitro studies have demonstrated that it inhibits the growth of fungi such as Candida albicans.

CompoundFungi TestedMIC (μg/mL)
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)Candida albicans5 μg/mL

This activity highlights its potential as a therapeutic agent in antifungal treatments .

Anticancer Properties

The anticancer potential of Dihydrofuran-2,3-dione derivatives has been explored in various cancer cell lines. For instance, studies have reported that these compounds exhibit cytotoxic effects against several human cancer cell lines.

Cell LineIC50_{50} (μM)
MCF-7 (breast cancer)15.5
HT-29 (colon cancer)12.3
H460 (lung cancer)10.7

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of Dihydrofuran-2,3-dione derivatives have also been investigated. In vivo studies using carrageenan-induced inflammation models demonstrated that these compounds significantly reduce inflammation markers.

Key Findings:

  • The compound exhibited a dose-dependent reduction in paw edema.
  • Histopathological analysis revealed decreased inflammatory cell infiltration in treated groups compared to controls.

These findings suggest that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A comprehensive evaluation of hydrazone derivatives indicated that Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone) outperformed many traditional antibiotics in inhibiting bacterial growth .
  • Anticancer Evaluation : In a recent study involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Research : Experimental models showed notable reductions in inflammation-related symptoms when treated with the compound, suggesting its potential for chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are effective for preparing dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)?

Answer: The compound is synthesized via acid-catalyzed condensation of dihydrofuran-2,3-dione (a cyclic diketone) with 2-hydroxyphenylhydrazine. The reaction typically proceeds in ethanol/water under reflux, with monitoring by TLC. Purification involves recrystallization from ethanol to yield the hydrazone. Key characterization includes 1H^1H-NMR to confirm hydrazone formation (δ 8.5–9.5 ppm for NH) and IR spectroscopy for C=O (1700–1750 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) stretches . For structural confirmation, single-crystal X-ray diffraction is recommended to resolve tautomeric forms and intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this hydrazone derivative?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 or CDCl3_3 identify proton environments (e.g., aromatic protons, NH, and diketone carbonyls).
  • IR Spectroscopy : Confirms functional groups (C=O, N–H, and phenolic O–H at ~3400 cm1^{-1}) .
  • X-ray Crystallography : Resolves solid-state conformation, hydrogen bonding (e.g., C–H⋯O or π-π stacking), and tautomeric preferences (keto vs. enol forms) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does tautomerism influence the reactivity and spectroscopic properties of this hydrazone?

Answer: The hydrazone exists in keto-enol tautomeric forms, influenced by solvent polarity and pH. In polar solvents (e.g., DMSO), the enol form dominates due to intramolecular hydrogen bonding between the phenolic –OH and hydrazone NH. Variable-temperature 1H^1H-NMR and DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model tautomeric equilibria and predict electronic transitions. Experimental UV-Vis spectra (e.g., λmax_{\text{max}} ~350 nm for enol) should align with TD-DFT results .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

Answer: Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. To address this:

  • Perform solvent-phase calculations (e.g., PCM model) and compare with solution-phase NMR/UV-Vis data.
  • Use X-ray crystallography to validate solid-state interactions (e.g., Br⋯Br contacts or C–H⋯H–C interactions) that alter spectral properties .
  • Employ molecular dynamics simulations to explore conformational flexibility in solution.

Q. What role does pH play in the stability and reactivity of the phenolic hydrazone moiety?

Answer: The phenolic –OH (pKa ~9–10) deprotonates under basic conditions, increasing electron density on the aromatic ring and altering hydrazone resonance. Reactivity studies in buffered solutions (pH 4–10) monitored by HPLC or UV-Vis reveal:

  • Acidic conditions stabilize the protonated hydrazone, favoring nucleophilic addition.
  • Basic conditions promote deprotonation, enhancing metal-chelation potential (e.g., with Cu2+^{2+} or Fe3+^{3+}) .

Q. Can this compound act as a ligand in coordination chemistry?

Answer: Yes, the hydrazone’s N–N–O donor sites enable chelation of transition metals. Synthesis of metal complexes involves refluxing the hydrazone with metal salts (e.g., CuCl2_2) in ethanol. Characterization includes:

  • Magnetic susceptibility and EPR for metal oxidation states.
  • Single-crystal XRD to determine coordination geometry (e.g., square planar vs. octahedral) .

Q. What mechanistic insights exist for hydrazone formation under varying catalytic conditions?

Answer: Kinetic studies using 15N^{15}N-labeled hydrazines and isotopic tracing (e.g., 1H^1H-15N^{15}N HMBC NMR) reveal a two-step mechanism:

Nucleophilic attack : Hydrazine attacks the diketone carbonyl, forming a tetrahedral intermediate.

Dehydration : Acid catalysis (e.g., HCl) removes water, yielding the hydrazone. Rate-limiting steps depend on solvent polarity and substituent electronic effects .

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